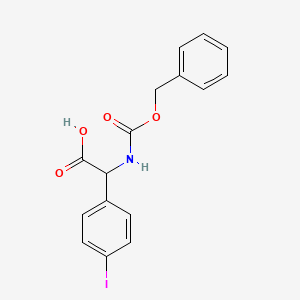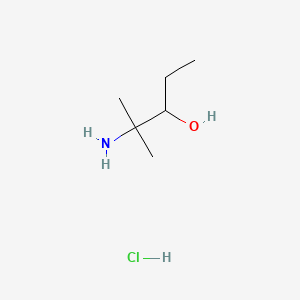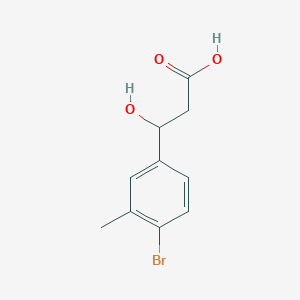
3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxypropanoic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid typically involves the bromination of 3-methylphenyl derivatives followed by the introduction of the hydroxypropanoic acid group. One common method involves the bromination of 3-methylphenyl acetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then subjected to hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products
Oxidation: 3-(4-Bromo-3-methylphenyl)-3-oxopropanoic acid.
Reduction: 3-(3-Methylphenyl)-3-hydroxypropanoic acid.
Substitution: 3-(4-Hydroxy-3-methylphenyl)-3-hydroxypropanoic acid.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid
- 4-Bromo-3-methylphenyl isocyanate
- 4-Bromo-3-methylbenzoic acid
Uniqueness
3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a hydroxypropanoic acid group on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
HKDCOEOXQCJHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B13551548.png)
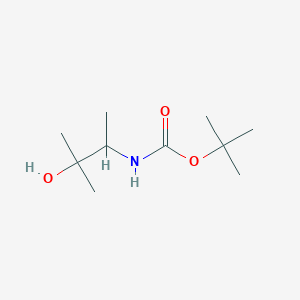
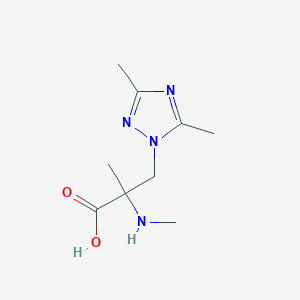
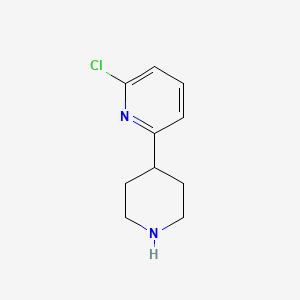



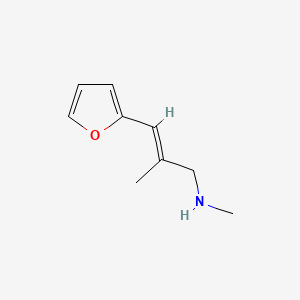
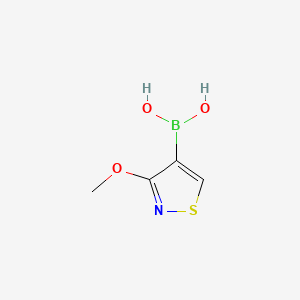
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)
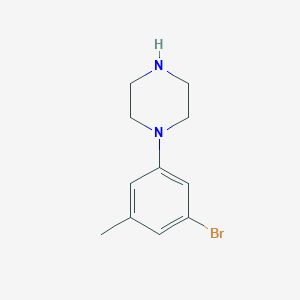
![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)
